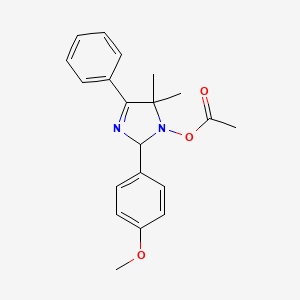![molecular formula C28H22N2S B5122869 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole, also known as BPTI, is a small molecule that has been used extensively in scientific research for its unique biochemical and physiological effects. BPTI is a potent inhibitor of serine proteases, which are enzymes that play a critical role in many important biological processes, including blood clotting, inflammation, and immune response.
Mécanisme D'action
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole works by binding tightly to the active site of serine proteases, preventing them from carrying out their normal biological functions. This inhibition is achieved through the formation of a stable complex between 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole and the enzyme, which blocks the access of substrates to the active site.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has a number of biochemical and physiological effects that make it useful in scientific research. For example, 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has been shown to be a potent inhibitor of thrombin, a serine protease that plays a critical role in blood clotting. 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole in lab experiments is its high specificity for serine proteases, which allows researchers to selectively inhibit these enzymes without affecting other biological processes. However, 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole can be difficult to work with due to its high molecular weight and complex structure, and its production can be expensive and time-consuming.
Orientations Futures
There are many potential future directions for research involving 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole. One area of interest is the development of new drugs that target serine proteases, particularly those involved in diseases such as cancer and inflammation. Another area of interest is the use of 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole as a model system for studying protein folding and stability, which could lead to new insights into the mechanisms of protein misfolding diseases such as Alzheimer's and Parkinson's. Additionally, 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole could be used as a tool for studying the role of serine proteases in various biological processes, such as blood clotting and immune response.
Méthodes De Synthèse
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole can be synthesized using a variety of methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis involves the stepwise assembly of the molecule using organic chemistry techniques, while recombinant DNA technology involves the use of genetically engineered bacteria to produce the molecule in large quantities.
Applications De Recherche Scientifique
5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has been used extensively in scientific research to study the mechanisms of serine protease inhibition and to develop new drugs that target these enzymes. 5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole has also been used as a model system for studying protein folding and stability.
Propriétés
IUPAC Name |
2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2S/c1-31-25-18-16-24(17-19-25)28-29-26(22-10-6-3-7-11-22)27(30-28)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-19H,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFDJJFBSLLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)

![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)
![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)
